(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
Brand Name:
Vulcanchem
CAS No.:
15894-31-2
VCID:
VC21064874
InChI:
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3/t7-,8+,9-/m0/s1
SMILES:
CN1CCC(C2C1CCC2)O
Molecular Formula:
C9H17NO
Molecular Weight:
155.24 g/mol
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
CAS No.: 15894-31-2
Cat. No.: VC21064874
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15894-31-2 |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | (4S,4aS,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
| Standard InChI | InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3/t7-,8+,9-/m0/s1 |
| Standard InChI Key | SYOFKZCZCYMACF-YIZRAAEISA-N |
| Isomeric SMILES | CN1CC[C@@H]([C@@H]2[C@H]1CCC2)O |
| SMILES | CN1CCC(C2C1CCC2)O |
| Canonical SMILES | CN1CCC(C2C1CCC2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator